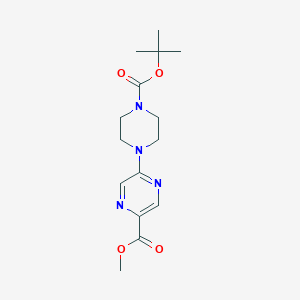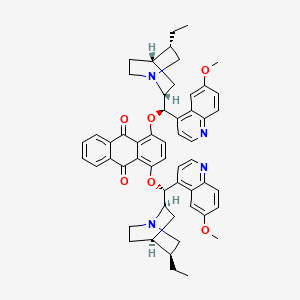
(DHQ)2AQN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(DHQ)2AQN, also known as Hydroquinine anthraquinone-1,4-diyl diether, is a chiral ligand used primarily in asymmetric dihydroxylation reactions. This compound is notable for its ability to facilitate the formation of vicinal diols from olefins, making it a valuable tool in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (DHQ)2AQN involves the reaction of hydroquinine with anthraquinone-1,4-diyl diether. The process typically requires the use of osmium tetroxide as a catalyst, along with other reagents such as potassium ferricyanide or N-methylmorpholine N-oxide to regenerate the osmium tetroxide. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and consistency of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: (DHQ)2AQN primarily undergoes asymmetric dihydroxylation reactions. This involves the addition of two hydroxyl groups to an olefin, resulting in the formation of a vicinal diol. The reaction is highly enantioselective, meaning it produces a specific enantiomer of the diol .
Common Reagents and Conditions: The common reagents used in these reactions include osmium tetroxide, potassium ferricyanide, and N-methylmorpholine N-oxide. The reactions are typically carried out in an organic solvent such as chloroform or dichloromethane, under mild conditions to prevent the degradation of the reactants and products .
Major Products: The major products of these reactions are vicinal diols, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The high enantioselectivity of the reaction ensures that the diols are produced in a specific chiral form, which is crucial for their biological activity .
Applications De Recherche Scientifique
(DHQ)2AQN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In biology, it is used to study the mechanisms of enzyme-catalyzed reactions and to develop new drugs. In medicine, it is used in the synthesis of pharmaceuticals, particularly those that require a specific chiral form for their activity .
Mécanisme D'action
The mechanism of action of (DHQ)2AQN involves its role as a chiral ligand in asymmetric dihydroxylation reactions. The compound forms a complex with osmium tetroxide, which then reacts with the olefin to form a cyclic intermediate. This intermediate is hydrolyzed to produce the vicinal diol and regenerate the osmium tetroxide. The chiral environment created by this compound ensures that the reaction proceeds with high enantioselectivity, producing a specific enantiomer of the diol .
Comparaison Avec Des Composés Similaires
(DHQ)2AQN is similar to other chiral ligands used in asymmetric dihydroxylation reactions, such as (DHQD)2PHAL and (DHQ)2PHAL. this compound is unique in its ability to produce high enantioselectivity with a wide range of olefins, including those with aliphatic substituents or heteroatoms in the allylic position . This makes it a versatile and valuable tool in organic synthesis.
List of Similar Compounds:- (DHQD)2PHAL
- (DHQ)2PHAL
- (DHQD)2Pyr
- Hydroquinidine
Propriétés
Formule moléculaire |
C54H56N4O6 |
|---|---|
Poids moléculaire |
857.0 g/mol |
Nom IUPAC |
1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1 |
Clé InChI |
ARCFYUDCVYJQRN-KGHNJIHGSA-N |
SMILES isomérique |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


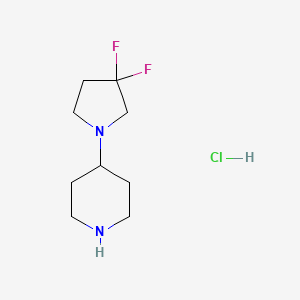
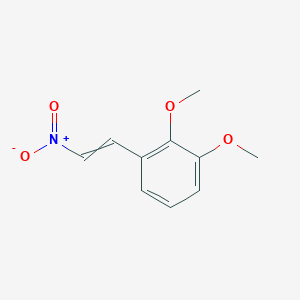
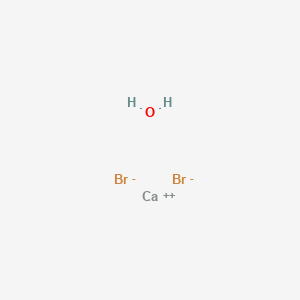
![3-Bromoimidazo[1,2-b]pyridazin-6-ol](/img/structure/B8802228.png)
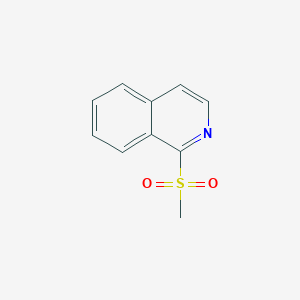
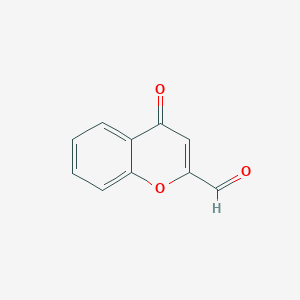
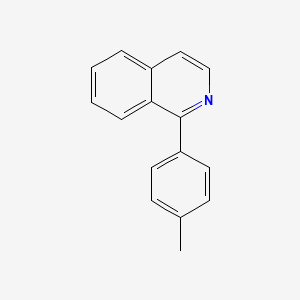
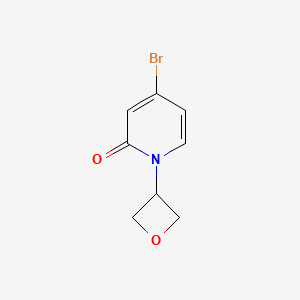
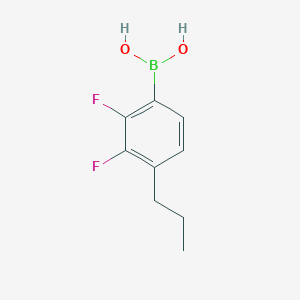
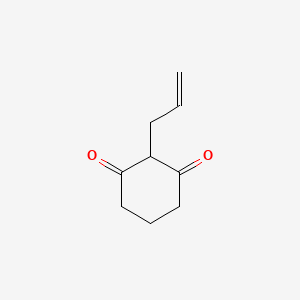
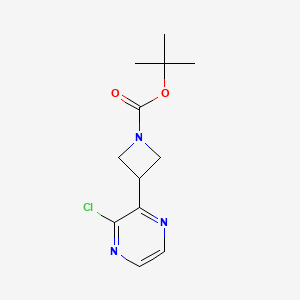
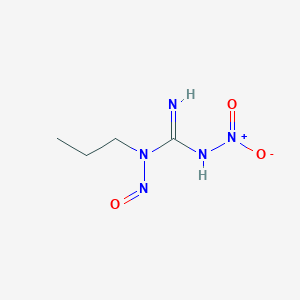
![Methyl 6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8802279.png)
